1,3-Di-6-quinolylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-di(quinolin-6-yl)urea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIRKGFUIUCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201253 | |
| Record name | 1,3-Di-6-quinolylurea | |
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Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-05-8 | |
| Record name | 1,3-Di-6-quinolylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Di-6-quinolylurea | |
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| Record name | 1,3-Di-6-quinolylurea | |
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| Record name | 1,3-Di-6-quinolylurea | |
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| Record name | 1,3-di-6-quinolylurea | |
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| Record name | 1,3-DI-6-QUINOLYLUREA | |
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Structural Significance of the Quinoline Urea Scaffold
The unique properties and versatile applications of 1,3-Di-6-quinolylurea are intrinsically linked to the synergistic combination of its two primary components: the quinoline (B57606) heterocycle and the urea (B33335) linker.
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent pharmacophore in medicinal chemistry. doi.org This bicyclic aromatic structure provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its electronic and steric properties. mdpi.com The nitrogen atom within the pyridine ring introduces a site for hydrogen bonding and potential coordination with metal ions, contributing to its diverse biological activities. wiley.com Quinoline and its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. doi.org
The urea moiety (–NH–CO–NH–) serves as a flexible yet robust linker connecting the two quinoline units. This group is an excellent hydrogen bond donor and acceptor, a characteristic that plays a crucial role in molecular recognition and binding to biological targets. solubilityofthings.com The ability of the urea group to form strong and directional hydrogen bonds is fundamental to its function in many biologically active molecules. solubilityofthings.com
The amalgamation of two quinoline rings through a urea bridge in this compound results in a molecule with a defined spatial arrangement and electronic distribution. This specific architecture is critical for its interaction with various biological macromolecules. For instance, a study on G protein βγ subunits revealed that the presence of two covalently linked aminoquinoline moieties with a specific spacing, as provided by the urea linkage, was essential for binding. researchgate.net The substitution or alteration of this linker was found to diminish its binding affinity, highlighting the structural importance of the complete quinoline-urea scaffold. researchgate.net
Interdisciplinary Relevance in Academic Chemical Sciences
Direct Synthesis of this compound
The direct synthesis of this compound can be achieved through the reaction of 6-aminoquinoline with a carbonylating agent. drugfuture.comguidechem.com A common method involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). nih.govcommonorganicchemistry.com In this approach, 6-aminoquinoline is treated with phosgene, leading to the formation of an isocyanate intermediate, which then reacts with a second molecule of 6-aminoquinoline to yield the symmetrical urea. nih.gov Another approach involves the reaction of 6-aminoquinoline with urea. guidechem.com
A documented synthesis route starts from 6-aminoquinoline. drugfuture.com The reaction of 6-aminoquinoline with phosgene is a traditional method for forming such symmetrical ureas. guidechem.comnih.gov
Precursor Synthesis and Building Block Methodologies for Quinoline-Urea Conjugates
The synthesis of more complex and unsymmetrical quinoline-urea derivatives often necessitates a building block approach, where substituted aminoquinolines and other reactive intermediates are prepared separately before being coupled.
Synthesis of Substituted Aminoquinoline Intermediates
The synthesis of various substituted aminoquinolines serves as a crucial first step for constructing diverse quinoline-urea derivatives. These intermediates can be prepared through several established synthetic routes.
One common method is the Skraup-Doebner-Von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. rsc.org For instance, 6-aminoquinoline derivatives have been synthesized using this method, with p-chloroaniline sometimes used as an oxidant. researchgate.net
Another versatile method is the reduction of nitroquinolines. For example, 6-nitroquinolines can be effectively reduced to 6-aminoquinolines using reagents like tin(II) chloride (SnCl2) without affecting other sensitive functional groups like halogens. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) is also a widely used method for this transformation. clockss.org The reaction conditions, such as temperature, can be controlled to achieve selective reductions. clockss.org
The synthesis of N-amino-4,7-dimethy-6-nitroquinoline-2-one has been reported from 4,7-dimethyl-6-nitrocoumarin by treatment with hydrazine hydrate. sapub.org Additionally, various 6-aminoquinoline derivatives, which can be used in drug design, have been synthesized through comparatively studied reaction conditions. researchgate.net
Table 1: Examples of Substituted Aminoquinoline Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| 7,8-dichloro-6-nitroquinoline | Ethanol saturated with ammonia, 160°C | 8-chloro-6-nitro-7-aminoquinoline | clockss.org |
| 6-nitroquinoline derivative | Stannous chloride (SnCl2) | 6-aminoquinoline derivative | researchgate.net |
| 7,8-dichloro-6-nitroquinoline | Hydrazine monohydrate, 10% Pd-C, ethanol, reflux | 6-amino-7-chloroquinoline | clockss.org |
| 4,7-dimethyl-6-nitrocoumarin | Hydrazine hydrate, pyridine, reflux | N-amino-4,7-dimethy-6-nitroquinoline-2-one | sapub.org |
Urea Formation Strategies Utilizing Phosgene or Triphosgene Equivalents
Phosgene and its solid, easier-to-handle equivalent, triphosgene (bis(trichloromethyl)carbonate), are classical reagents for the synthesis of ureas. nih.govcommonorganicchemistry.com The reaction of an amine with phosgene is a foundational method for creating urea derivatives and is particularly useful for symmetrical ureas. nih.gov These reagents react with an amine to form a highly reactive isocyanate intermediate. This intermediate can then be reacted with a second amine to form the desired urea linkage. nih.gov While effective, the high toxicity of phosgene necessitates careful handling and has led to the development of safer alternatives. nih.govrsc.org
N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for preparing ureas. nih.govcommonorganicchemistry.com CDI is a crystalline solid that does not produce chlorinated byproducts. nih.gov It reacts with an amine to form an activated carbamate (B1207046) intermediate, which then smoothly reacts with a second amine to afford the unsymmetrical urea. This method has been successfully employed in the synthesis of quinoline-urea-benzothiazole hybrids. nih.govmdpi.com In this synthesis, 1,1'-carbonyldiimidazole (B1668759) (CDI) not only facilitates the amide coupling but also provides the urea functionality. nih.govmdpi.com
Other phosgene substitutes include reagents like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate. rsc.org The reaction of amines with carbamates, particularly isopropenyl carbamates, also provides a pathway to urea products. commonorganicchemistry.com
Table 2: Reagents for Urea Formation
| Reagent | Description | Advantages | Disadvantages | Reference |
| Phosgene | Highly reactive gas | Efficient for symmetrical ureas | Highly toxic | nih.gov |
| Triphosgene | Crystalline solid | Safer to handle than phosgene | Still produces toxic phosgene in situ | nih.govcommonorganicchemistry.com |
| N,N'-Carbonyldiimidazole (CDI) | Crystalline solid | Safer, no chlorinated byproducts | --- | nih.govcommonorganicchemistry.com |
| Isocyanates | Reactive intermediates | Direct route to ureas | Can be hazardous | commonorganicchemistry.com |
Advanced Coupling Reactions for Quinoline-Urea Linkages (e.g., C-N Coupling Approaches)
Modern synthetic chemistry offers advanced coupling reactions for the formation of C-N bonds, which are applicable to the synthesis of quinoline-urea derivatives. These methods often provide greater functional group tolerance and milder reaction conditions compared to classical methods.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. For instance, a practical synthesis of unsymmetrical ureas has been developed using the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. nih.gov This method allows for the formation of an aryl isocyanate in situ, which then reacts with an amine to form the urea. nih.gov This approach has been successfully applied to the synthesis of ureas containing heterocyclic components like quinoline. nih.gov
Copper-catalyzed C-N coupling reactions, such as the Ullmann reaction, also provide a viable route for synthesizing quinoline-urea analogs. researchgate.net A copper(0)-catalyzed approach has been used for the synthesis of thiourea-linked quinoline analogues in aqueous media. researchgate.net More broadly, electrochemical methods are being explored for C-N coupling to synthesize urea from carbon dioxide and nitrogen sources, highlighting a move towards more sustainable synthetic strategies. oaepublish.comrsc.org
Derivatization and Structural Modification of the Quinoline-Urea Core
The derivatization of the quinoline-urea core is a key strategy for modulating the biological activity and physicochemical properties of these compounds. mdpi.comresearchgate.net Structural modifications can be introduced at various positions on the quinoline rings or on the urea linker.
For example, a series of 3-quinolylurea derivatives were synthesized and evaluated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. nih.gov These derivatives featured substituents at the 6,7- or 6,8-positions of the quinoline ring. nih.gov In another study, novel conjugates of quinoline and thiazolidinone urea were designed and synthesized as potential anti-colorectal cancer agents. nih.gov This involved structural optimization of a lead compound through modifications on the quinoline scaffold. nih.gov
The synthesis of quinoline-urea-benzothiazole hybrids involved the coupling of various substituted 4-aminoquinoline (B48711) diamines with different benzothiazole-1H-imidazol-1-carboxamide intermediates, resulting in a library of 25 new hybrid compounds. nih.govmdpi.com Similarly, a series of 4-piperazinyl quinoline derived ureas and thioureas were synthesized by reacting 7-substituted-4-piperazin-1-yl-quinolines with appropriate isocyanates or isothiocyanates. tandfonline.com
The derivatization can also involve N-alkylation. For instance, N-[(1-Methylquinolin-1-ium-6-yl)carbamoyl]-1-methylquinolinium sulphate, a derivative of this compound, is a bismethosulfate salt. solubilityofthings.com The presence of the methyl sulfate (B86663) groups makes the compound highly polar. solubilityofthings.com
Advanced Spectroscopic and Structural Characterization of 1,3 Di 6 Quinolylurea
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei. For 1,3-Di-6-quinolylurea, ¹H and ¹³C NMR would provide a complete map of the proton and carbon skeletons, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinoline (B57606) rings and the urea (B33335) linkage. Due to the molecule's symmetry, the two quinolyl groups are chemically equivalent, simplifying the spectrum. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of signals characteristic of the 6-substituted quinoline moiety. The protons on the urea nitrogen atoms (N-H) are expected to appear as a singlet or a broad signal, with a chemical shift that can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbon of the urea group (expected around δ 150-160 ppm) and the various aromatic carbons of the quinoline rings.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for quinoline and related diaryl urea compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | > 9.0 | Urea N-H Protons |
| ¹H NMR | 7.5 - 8.9 | Quinolyl Aromatic Protons |
| ¹³C NMR | ~153 | Urea Carbonyl Carbon (C=O) |
| ¹³C NMR | 122 - 150 | Quinolyl Aromatic Carbons |
Mass Spectrometric Elucidation (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺.
This technique is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which in turn allows for the unambiguous determination of the elemental formula. For this compound, the detection of a protonated molecular ion would confirm its molar mass.
Table 2: Predicted Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄N₄O |
| Exact Molar Mass | 314.1168 g/mol |
| Predicted [M+H]⁺ Ion (m/z) | 315.1246 |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the urea linkage and the quinoline rings. Key expected vibrations include:
N-H Stretching: A sharp or broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the urea moiety.
C=O Stretching (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹ is the hallmark of the urea carbonyl group.
N-H Bending / C-N Stretching (Amide II): A band in the 1550-1620 cm⁻¹ region, arising from a combination of N-H bending and C-N stretching.
Aromatic C=C and C=N Stretching: Multiple sharp bands between 1400-1600 cm⁻¹ corresponding to the quinoline ring system.
Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 | N-H Stretch | Urea |
| > 3000 | C-H Stretch | Aromatic (Quinoline) |
| 1630 - 1680 | C=O Stretch (Amide I) | Urea |
| 1550 - 1620 | N-H Bend / C-N Stretch (Amide II) | Urea |
| 1400 - 1600 | C=C / C=N Stretch | Aromatic (Quinoline) |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence Spectroscopy)
Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. Fluorescence spectroscopy measures the light emitted as electrons relax back to the ground state.
The quinoline moiety is a well-known chromophore and fluorophore. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the quinoline ring systems. The presence of two quinoline units linked by the urea bridge may lead to complex absorption patterns and potential excitonic coupling. Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence, a property that could be sensitive to its environment (solvatochromism).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. neicon.ru This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. neicon.ru
Table 4: Crystallographic Data for the Isomer 1,3-Di(quinolin-3-yl)urea jst.go.jp
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄N₄O |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 7.9513(8) |
| b (Å) | 23.364(2) |
| c (Å) | 8.3103(8) |
| Volume (ų) | 1543.9(3) |
Supramolecular Chemistry and Intermolecular Interactions of 1,3 Di 6 Quinolylurea
Role of Urea (B33335) and Quinoline (B57606) Moieties in Directed Hydrogen Bonding
The urea and quinoline components of 1,3-di-6-quinolylurea are fundamental to its ability to form directed hydrogen bonds. The urea group, with its two N-H protons and one carbonyl oxygen, can act as both a hydrogen bond donor and acceptor. solubilityofthings.comsolubilityofthings.comrsc.org This allows for the formation of strong and directional hydrogen bonds, often leading to the creation of one-dimensional tapes or two-dimensional sheets in the solid state. nih.govrsc.org
π-π Stacking Interactions in Self-Assembly Processes
The planar aromatic nature of the quinoline rings in this compound makes them ideal for participating in π-π stacking interactions. solubilityofthings.com These non-covalent interactions, where the electron-rich π systems of adjacent quinoline rings overlap, are a significant driving force in the self-assembly of these molecules. rsc.orgrsc.orgnih.gov
In the solid state, π-π stacking often works in concert with hydrogen bonding to create well-ordered, three-dimensional supramolecular architectures. rsc.orgrsc.org The geometry of the stacking can vary, including parallel-displaced, T-shaped, and edge-to-face arrangements, depending on the specific crystalline packing. rsc.org These interactions are not limited to the solid state; they also play a crucial role in the formation of aggregates and liquid-crystalline phases in solution. rsc.org The interplay between hydrogen bonding and π-π stacking is a delicate balance that dictates the final self-assembled structure. nih.gov
Host-Guest Complexation and Inclusion Phenomena
The defined structure and multiple interaction sites of this compound and its derivatives make them interesting candidates for host-guest chemistry. researchgate.net The cavity-like structures that can be formed through self-assembly can encapsulate smaller guest molecules. The binding within these host-guest complexes is typically driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
For example, studies on related quinoline-urea derivatives have demonstrated their ability to form complexes with various guests, including anions and neutral molecules. rsc.orgresearchgate.net The size, shape, and electronic properties of both the host and guest are critical for achieving strong and selective binding. researchgate.net In some cases, the binding of a guest molecule can induce a conformational change in the host, leading to a more stable complex. researchgate.net The study of these inclusion phenomena is important for developing applications in areas such as sensing, catalysis, and drug delivery. researchgate.netresearchgate.net
Molecular Recognition of Biomacromolecules (e.g., Glycosaminoglycans)
A significant area of research for this compound derivatives, particularly the related compound Surfen (1,3-bis(4-amino-2-methylquinolin-6-yl)urea), is their ability to recognize and bind to biomacromolecules like glycosaminoglycans (GAGs). rsc.orgresearchgate.netnih.govmerckmillipore.com GAGs, such as heparin and heparan sulfate (B86663), are long, negatively charged polysaccharides found on the surface of most mammalian cells and in the extracellular matrix. nih.govmerckmillipore.com
The binding of quinolylurea derivatives to GAGs is primarily driven by electrostatic interactions between the positively charged regions of the molecule (such as protonated amines) and the negatively charged sulfate and carboxylate groups of the GAGs. rsc.orgmerckmillipore.com Hydrogen bonding and hydrophobic interactions also contribute to the binding affinity and specificity. nih.gov The dimeric structure of these molecules, with two quinoline units, has been found to be crucial for effective binding to the repeating disaccharide units of GAGs. rsc.orgrsc.org This molecular recognition has important biological implications, as it can interfere with GAG-protein interactions that are involved in numerous physiological and pathological processes. nih.govnih.gov
Table 1: Inhibitory Activity of Surfen and its Analogs
| Compound | Description | IC50 (µM) |
| Surfen (1) | Parent compound | >100 |
| Analog 7 | Oxalyl amide linker | - |
| Analog 9 | Succinyl amide linker | - |
| Analog 13 | Diglycolyl amide linker | - |
| Analog 5, 6 | Lacking exocyclic amines | >100 |
Data sourced from a study on the inhibition of FGF2 binding to heparan sulfate. researchgate.net
Dynamic Combinatorial Chemistry Approaches for Ligand Design
Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new ligands for specific targets. wikipedia.orgnih.gov This approach utilizes reversible reactions to generate a library of compounds that are in equilibrium. wikipedia.org When a target molecule, such as a protein or a polysaccharide, is introduced to this dynamic combinatorial library (DCL), the equilibrium shifts to favor the formation of the compound that binds most strongly to the target. wikipedia.orgnih.gov
This methodology has been applied to identify potent binders for heparin, a highly sulfated GAG. acs.org By using a library of building blocks that can reversibly react, researchers have been able to identify novel ligands with high affinity and specificity for heparin. acs.org The building blocks are often designed to have functionalities that can engage in electrostatic and CH-π interactions with the heparin structure. acs.org The success of these DCC approaches validates this strategy for the development of new therapeutic agents that can target GAG-protein interactions. acs.orgchemrxiv.org
Computational and Theoretical Investigations of 1,3 Di 6 Quinolylurea
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. wikipedia.org For 1,3-Di-6-quinolylurea, these calculations would typically involve solving the Schrödinger equation for the molecule's electronic system, often using approximations to make the problem computationally tractable. wikipedia.org
Key areas of investigation would include:
Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electron Density Distribution: Mapping the electron density surface would reveal the distribution of charge throughout the molecule. This is crucial for identifying electrophilic and nucleophilic sites, which are key to understanding how the molecule might interact with other chemical species.
Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen and oxygen atoms of the urea (B33335) and quinoline (B57606) moieties would be expected to show negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding.
Hypothetical Data Table for Electronic Properties:
| Parameter | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Density Functional Theory (DFT) Studies of Molecular Conformation
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the structure and properties of chemical systems. dntb.gov.ua For this compound, DFT studies would be instrumental in determining its most stable three-dimensional structure.
Primary objectives of DFT studies would be:
Geometry Optimization: Finding the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting geometry would provide precise bond lengths, bond angles, and dihedral angles.
Conformational Analysis: The urea linker and its connection to the two quinoline rings allow for rotational flexibility. DFT calculations could explore different conformers (spatial arrangements of the atoms) and their relative energies to identify the most stable and low-energy structures that are likely to exist. The planarity or non-planarity of the quinoline rings with respect to the urea bridge would be a key finding.
Hypothetical Data Table for Optimized Geometry:
| Structural Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (urea) | 1.25 Å |
| Bond Length | C-N (urea) | 1.38 Å |
| Bond Angle | N-C-N (urea) | 118° |
| Dihedral Angle | C6(q1)-N-C-N(q2) | 175° |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations often focus on a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics. wikipedia.org
For this compound, MD simulations could provide insights into:
Solvation Effects: How the molecule interacts with solvent molecules (e.g., water). This includes the formation of hydrogen bonds between the urea and quinoline nitrogens/oxygens and the solvent.
Conformational Dynamics: How the molecule's shape fluctuates in solution. MD can reveal the flexibility of the molecule and the timescale of conformational changes. acs.org
Aggregation Propensity: Simulating multiple this compound molecules in solution could predict whether they tend to self-aggregate through intermolecular interactions like stacking of the quinoline rings.
Hypothetical Data Table for MD Simulation Results:
| Property | Solvent | Observation |
| Radial Distribution Function (g(r)) | Water | Peaks indicating strong hydrogen bonding between urea O and water H |
| Root Mean Square Fluctuation (RMSF) | - | Higher flexibility observed in the urea linker compared to the rigid quinoline rings |
| Self-Aggregation | Concentrated Solution | Evidence of π-π stacking between quinoline rings of adjacent molecules |
Analysis of Intermolecular Forces (e.g., Symmetry-Adapted Perturbation Theory)
Symmetry-Adapted Perturbation Theory (SAPT) is a method used to directly calculate the interaction energy between two molecules and decompose it into physically meaningful components. nih.govarxiv.org This provides a detailed understanding of the nature of the intermolecular forces at play. nih.gov
A SAPT analysis of a this compound dimer would quantify:
Electrostatics: The interaction between the permanent charge distributions of the two molecules.
Exchange (Pauli Repulsion): The short-range repulsion due to the overlap of electron clouds.
Induction (Polarization): The distortion of the electron cloud of one molecule by the other, leading to an attractive interaction.
Dispersion (London Forces): The attractive interaction arising from correlated fluctuations in the electron distributions of the molecules.
Hypothetical Data Table for SAPT Interaction Energy Components:
| Interaction Component | Energy Contribution (kcal/mol) | Physical Interpretation |
| Electrostatics | -8.5 | Strong attraction due to polar urea groups |
| Exchange | +12.0 | Strong repulsion at close contact |
| Induction | -3.2 | Polarization of one molecule by another |
| Dispersion | -7.8 | Attraction from correlated electron movement |
| Total Interaction Energy | -7.5 | Overall attractive interaction |
Predictive Modeling of Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. nih.govrsc.org If a dataset of related quinolylurea derivatives with known experimental properties were available, a QSPR model could be developed.
The process would involve:
Descriptor Calculation: Calculating a large number of numerical descriptors that represent the constitutional, topological, and quantum-chemical features of the molecules.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with a specific property (e.g., solubility, binding affinity to a biological target). researchgate.net
Validation: Rigorously testing the model's predictive power on an independent set of molecules.
A validated QSPR model for this compound and its analogs could be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
Applications of 1,3 Di 6 Quinolylurea in Chemical Sensing and Advanced Materials Research
Development of Fluorescent Chemosensors
The inherent fluorescent properties of the quinoline (B57606) moiety make 1,3-Di-6-quinolylurea and its derivatives promising candidates for the development of fluorescent chemosensors. nih.govsolubilityofthings.com These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.
Researchers have synthesized various quinoline-based fluorescent chemosensors for the detection of metal ions and anions. nih.govnih.gov For instance, a novel fluorescent chemosensor, XYQ, was developed for the highly sensitive and selective detection of Zinc (Zn(II)) ions in aqueous media. nih.gov The detection mechanism is based on a "turn-on" fluorescence response, where the fluorescence intensity increases upon binding with the target ion, a process explained by the chelation-enhanced fluorescence (CHEF) effect. nih.gov The detection limit for Zn(II) was found to be 0.53 μM, which is well below the World Health Organization's standard for drinking water. nih.gov
Furthermore, quinoline-based urea (B33335) receptors have been designed for anion sensing. The interaction between the urea group's N-H bonds and anions through hydrogen bonding can lead to detectable changes in the compound's photophysical properties. nih.govnih.gov Studies have shown the ability of such receptors to bind various anions, including fluoride, chloride, bromide, iodide, perchlorate, nitrate (B79036), dihydrogen phosphate (B84403), and hydrogen sulfate (B86663). nih.govnih.gov The development of these chemosensors is crucial for applications in environmental monitoring and biological imaging.
Ion Recognition and Selectivity Mechanisms
The ability of this compound and related compounds to selectively recognize specific ions is rooted in the principles of supramolecular chemistry, particularly hydrogen bonding and electrostatic interactions. nih.govbeilstein-journals.org The urea functional group acts as an effective hydrogen bond donor, with its two N-H groups capable of forming strong bonds with anionic species. nih.govresearchgate.net
The geometry of the receptor molecule plays a critical role in its selectivity. Dipodal bis-urea receptors, where two urea units are linked by a spacer, can form a cleft-like structure that is pre-organized for binding a specific anion. nih.gov The binding affinity is influenced by factors such as the basicity of the anion and the acidity of the receptor's N-H groups. nih.govresearchgate.net For example, more acidic thiourea-based receptors tend to form more stable complexes with anions compared to their urea counterparts. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have provided insights into the binding mechanism, suggesting that anions are held within the receptor's cavity through multiple hydrogen bonds, including two N-H···X⁻ and two aromatic C-H···X⁻ interactions. nih.govnih.gov This multi-point interaction enhances the stability and selectivity of the host-guest complex. Research has demonstrated that a quinoline-based bis-urea receptor can exhibit high affinity and moderate selectivity for the hydrogen sulfate anion among a range of other anions studied. nih.govnih.gov
Table 1: Anion Binding Properties of a Quinoline-Based Bis-Urea Receptor This interactive table summarizes the binding stoichiometry and selectivity observed for a dipodal bis-urea receptor with various anions in DMSO solution, as determined by UV-Vis titrations.
| Anion | Binding Stoichiometry (Receptor:Anion) | Selectivity |
|---|---|---|
| Fluoride (F⁻) | 1:1 | Moderate |
| Chloride (Cl⁻) | 1:1 | Moderate |
| Bromide (Br⁻) | 1:1 | Moderate |
| Iodide (I⁻) | 1:1 | Moderate |
| Perchlorate (ClO₄⁻) | 1:1 | Moderate |
| Nitrate (NO₃⁻) | 1:1 | Moderate |
| Dihydrogen phosphate (H₂PO₄⁻) | 1:1 | Moderate |
| Hydrogen sulfate (HSO₄⁻) | 1:1 | High |
Integration into Functional Materials and Assemblies
The unique molecular recognition capabilities and self-assembly properties of this compound derivatives make them valuable building blocks for the construction of functional materials and supramolecular assemblies. escholarship.orgnih.govmdpi.com These materials can exhibit novel optical, electronic, or biological properties.
Supramolecular assemblies can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking between the aromatic quinoline rings. solubilityofthings.comrsc.org These interactions can drive the self-organization of molecules into well-defined nanostructures, including nanofibers, ribbons, and vesicles. mdpi.com For example, derivatives of this compound have been shown to form supramolecular assemblies with heparin, a highly sulfated glycosaminoglycan. escholarship.org
The integration of these quinolylurea-based units into polymers or other macromolecular architectures can lead to materials with tailored functionalities. For instance, the incorporation of such recognition motifs could lead to the development of smart materials that respond to specific chemical stimuli. The field of supramolecular chemistry offers a versatile platform for creating complex and functional systems from relatively simple molecular components. rsc.orgipcm.fr
Design of Chemical Probes for Molecular Studies
The ability of this compound and its analogs to bind to specific biological molecules has led to their development as chemical probes for molecular studies. nih.govrsc.org These probes can be used to investigate the structure, function, and interactions of biomolecules in complex biological systems.
A notable application is the use of surfen and its derivatives as antagonists of heparan sulfate (HS), a glycosaminoglycan found on the surface of most animal cells that is involved in numerous biological processes. rsc.org By designing and synthesizing a series of surfen analogs, researchers have been able to probe the structure-activity relationships governing the interaction with HS. rsc.org Modifications to the dimeric structure, exocyclic amines, and the urea linker region have provided insights into the specific molecular features required for recognition. rsc.org
These chemical probes are valuable tools for studying processes regulated by heparan sulfate, such as cell signaling, inflammation, and viral entry. escholarship.orgrsc.org The development of such probes, which can perturb protein complexes and other biological assemblies, is a key area of chemical biology and drug discovery. nih.gov
Structure Activity and Structure Property Relationship Studies of Quinoline Urea Scaffolds
Systematic Modification and Structure-Based Design Principles
The systematic modification of the quinoline-urea scaffold is a key strategy employed to modulate the biological activity and physicochemical properties of these molecules. Structure-based design principles guide the introduction of various functional groups at specific positions on the quinoline (B57606) rings and the central urea (B33335) moiety to optimize interactions with biological targets or to control supramolecular assembly.
A common approach involves the hybridization of the quinoline-urea scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. For instance, the incorporation of a piperazinylquinoline moiety linked to a urea or thiourea (B124793) scaffold has been explored in the design of anti-cancer agents. This strategy leverages the known biological activities of the individual components to create novel chemical entities with improved therapeutic potential.
The design principles often focus on several key aspects:
Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the quinoline rings can alter the electron density distribution across the molecule, influencing its ability to participate in hydrogen bonding and π-π stacking interactions.
Steric Control: The size and position of substituents can dictate the preferred conformation of the molecule and influence its binding affinity to target proteins or its packing in the solid state.
Introduction of Additional Binding Sites: Functional groups capable of forming specific interactions, such as hydrogen bonds or metal coordination, can be introduced to enhance target engagement or direct supramolecular self-assembly. For example, the synthesis of diarylureas possessing an 8-aminoquinoline (B160924) scaffold has been investigated for antiproliferative activities against melanoma cell lines.
The application of these principles allows for the rational design of quinoline-urea derivatives with desired properties, moving beyond trial-and-error approaches to a more predictable and efficient discovery process. The structural versatility of the quinoline ring provides a rich platform for such modifications, enabling the fine-tuning of molecular properties.
Correlating Structural Features with Supramolecular Properties
The ability of quinoline-urea scaffolds to form well-defined supramolecular assemblies is a direct consequence of their inherent structural features. The urea moiety is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). The quinoline rings, being large aromatic systems, can participate in π-π stacking interactions. The interplay of these non-covalent interactions governs the formation of higher-order structures such as gels, liquid crystals, and co-crystals.
A notable example is the gelation behavior of certain quinoline-urea derivatives. For instance, 1,3-di(quinolin-5-yl)urea has been shown to act as a supramolecular gelator, forming gels in the presence of silver(I) ions. nih.gov The formation of these gels is attributed to the coordination of the quinoline nitrogen atoms to the silver ions, which, in conjunction with the hydrogen bonding of the urea groups, leads to the formation of an extended fibrous network that entraps the solvent molecules.
The position of the nitrogen atom within the quinoline ring and the substitution pattern on the aromatic system can significantly influence the supramolecular properties. The table below illustrates how different structural features in quinoline-urea derivatives can correlate with their observed supramolecular behavior.
| Structural Feature | Supramolecular Property | Example Compound | Reference |
| Quinoline nitrogen position | Gelation with metal ions | 1,3-di(quinolin-5-yl)urea | nih.gov |
| Phenyl and quinolyl groups | Polymorphism in metal complexes | 1-phenyl-3-(quinolin-6-yl)urea | nih.gov |
| Electron-withdrawing groups | Altered hydrogen bonding patterns | N,N'-bis(3-pyridyl)urea | acs.org |
| Hydroxyl and nitro substituents | Control of molecular planarity and crystal packing | 2-Styryl-8-hydroxy/nitro quinolines | nih.gov |
These examples highlight the principle that subtle changes in the molecular structure can lead to profound differences in the resulting supramolecular architecture and properties.
Exploring Conformational Flexibility and Rotational Barriers
The urea moiety itself exhibits a degree of conformational restriction due to the partial double bond character of the C-N bonds, arising from the delocalization of the nitrogen lone pairs into the carbonyl group. For N,N'-diaryl ureas, several conformations are possible, with the trans-trans conformation often being the most stable in both solution and the solid state.
The energy barriers to rotation around these bonds can be investigated using computational methods, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For N,N'-diaryl ureas, the rotational barriers are influenced by both steric and electronic factors. The presence of bulky substituents on the aromatic rings can increase the energy barrier to rotation.
Computational studies on related N-benzhydrylformamides have shown that the barrier to rotation of the formyl group is significantly higher than that of the aryl groups. While not directly studying a diaryl urea, this suggests that the rotation around the C-N bonds of the urea in 1,3-Di-6-quinolylurea would also be a relatively high-energy process. Dynamic NMR studies on 1,2-diarylacenaphthylenes have demonstrated that rotational barriers are dependent on the nature of substituents on the aryl rings, with buttressing effects observed. rsc.org
The conformational landscape of these molecules is crucial for their function. The ability to adopt a specific, low-energy conformation can pre-organize the molecule for binding to a receptor or for participating in specific intermolecular interactions that drive self-assembly.
Influence of Substituents on Intermolecular Interactions
Substituents on the quinoline rings of this compound play a critical role in modulating the strength and directionality of intermolecular interactions, which in turn dictates the solid-state packing and supramolecular behavior. The primary intermolecular forces at play are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The urea group is a potent hydrogen bond donor and acceptor. The introduction of substituents on the quinoline rings can influence the acidity of the N-H protons and the basicity of the carbonyl oxygen. Electron-withdrawing groups, for example, can increase the hydrogen-bond donating capacity of the N-H groups. nih.gov However, if the substituent is itself a hydrogen bond acceptor (e.g., a nitro group or a pyridyl nitrogen), it can compete with the urea carbonyl for hydrogen bond formation, leading to different supramolecular synthons. acs.org Studies on N,N'-bis(3-pyridyl)urea have shown that the presence of the pyridyl nitrogen as a hydrogen bond acceptor leads to crystal structures that deviate from the typical urea tape motif. acs.org
π-π Stacking: The large aromatic surface of the quinoline rings makes them prone to π-π stacking interactions. The strength and geometry of these interactions are highly sensitive to the nature and position of substituents. It has been observed that the relative position of substituents on an aromatic ring has a profound influence on the strength of π-π stacking. nih.gov For instance, an ortho-substituted methyl group can lead to a greater than 50% increase in stacking strength compared to a para-substituted methyl group. nih.gov Both electrostatic and dispersion forces contribute to these interactions, and substituents can modulate the quadrupole moment of the aromatic ring, thereby affecting the stacking energy.
The interplay between these substituent effects allows for the fine-tuning of the crystal engineering of quinoline-urea scaffolds, enabling the design of materials with specific solid-state properties.
| Substituent Type | Effect on Hydrogen Bonding | Effect on π-π Stacking |
| Electron-withdrawing (e.g., -NO₂) | Increases N-H acidity; may act as a competing acceptor | Decreases π-electron density, potentially altering electrostatic contribution to stacking |
| Electron-donating (e.g., -OCH₃) | Decreases N-H acidity | Increases π-electron density, potentially altering electrostatic contribution to stacking |
| Sterically bulky (e.g., -tBu) | May hinder formation of standard hydrogen bonding patterns | Can influence the offset and distance of stacked rings |
| Hydrogen bond acceptors (e.g., pyridyl-N) | Competes with urea carbonyl, leading to alternative H-bond motifs | Can participate in C-H···N interactions, influencing overall packing |
Future Directions and Emerging Research Avenues for 1,3 Di 6 Quinolylurea Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for synthesizing diaryl ureas exist, the future of 1,3-di-6-quinolylurea chemistry hinges on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Current research into the synthesis of related quinoline (B57606) and quinoxaline (B1680401) derivatives emphasizes green chemistry principles. nih.gov
Future efforts will likely focus on:
Cascade Reactions: Designing one-pot reactions that form multiple chemical bonds in a single sequence can significantly improve efficiency by reducing the number of steps, minimizing waste, and simplifying purification. acs.org The synthesis of complex quinoline derivatives has already benefited from such cascade strategies. acs.org
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of urea (B33335) derivatives and other heterocyclic systems.
Catalyst-Free and Solvent-Free Conditions: Exploring reactions under solvent-free or catalyst-free conditions, potentially using mechanochemical methods like grinding, represents a significant step towards greener synthesis protocols. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
These advanced synthetic methods will be crucial for making this compound and its analogues more accessible for research and potential applications.
Exploration of Unconventional Supramolecular Architectures
The ability of the urea moiety to form robust hydrogen-bonded "tapes" and the capacity of quinoline's nitrogen atom to coordinate with metals make this compound an exceptional candidate for supramolecular chemistry. Research on closely related quinoline-urea derivatives has demonstrated their impressive ability to act as gelators for organic solvents, especially in the presence of metal salts like silver nitrate (B79036) (AgNO₃). researchgate.netnih.govlookchem.com
Emerging research is expected to explore:
Metallo-supramolecular Gels: Investigating the gelation properties of this compound with a wider range of transition metals could lead to functional soft materials with tunable magnetic, optical, or catalytic properties. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid structure of the quinoline units makes this compound an ideal building block (ligand) for creating porous crystalline materials. These MOFs could have applications in gas storage, separation, and heterogeneous catalysis.
Anion Recognition: The hydrogen-bonding capabilities of the urea group can be harnessed to create receptors that selectively bind specific anions, a principle demonstrated by related tripodal tris(urea) receptors. researchgate.net This could lead to the development of sensors for environmental or biological monitoring.
The self-assembly of this compound is driven by a combination of non-covalent interactions, including hydrogen bonds and π-stacking, which can be precisely engineered to create complex, functional architectures. lookchem.com
Advanced Spectroscopic Techniques for Real-time Interaction Monitoring
Understanding how this compound interacts with other molecules, ions, or biological targets is fundamental to developing its applications. While standard characterization is routine, the future lies in using advanced spectroscopic methods to monitor these interactions in real-time and with high sensitivity.
| Spectroscopic Technique | Application for this compound Research | Research Precedent |
| Fluorescence Spectroscopy | Monitoring binding events with biomolecules or metal ions; studying the formation and microstructure of supramolecular gels. researchgate.net | The intrinsic fluorescence of the quinoline moiety can be exploited, as changes in the emission spectrum provide sensitive feedback on the molecule's local environment and binding status. solubilityofthings.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Elucidating the precise binding modes in solution; studying the dynamics of self-assembly and host-guest interactions using techniques like DOSY and HSQC. acs.orgnih.gov | 1H NMR titration is a powerful tool to study host-guest chemistry, and advanced 2D techniques can reveal through-space correlations. acs.org |
| Surface Plasmon Resonance (SPR) | Quantifying the kinetics and affinity (K D ) of binding to surface-immobilized targets, such as proteins or nucleic acids, in a label-free manner. researchgate.net | SPR has been used to confirm the direct binding and determine the dissociation constant of structurally related small molecules to their protein targets. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Directly measuring the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of binding interactions, providing a complete thermodynamic profile of complex formation. | ITC is the gold standard for characterizing the thermodynamics of binding in solution and would be invaluable for understanding the forces driving the interaction of this compound with its targets. |
These techniques will provide unprecedented insight into the molecular recognition events involving this compound, guiding the rational design of functional systems.
Bio-inspired Design Principles for Functional Analogues
Nature provides a vast library of molecular recognition motifs. Bio-inspired design involves leveraging these principles to create synthetic molecules with specific biological functions. mdpi.com The compound surfen (bis-2-methyl-4-amino-quinolyl-6-carbamide), an analogue of this compound, is a prime example. It acts as an antagonist of cell-surface heparan sulfate (B86663) by mimicking the way natural proteins bind to this complex carbohydrate. researchgate.netrsc.org
Future directions in this area include:
Mimicking Natural Ligands: Designing analogues of this compound that mimic the structure and charge distribution of natural ligands to inhibit specific enzyme-substrate or protein-protein interactions.
Targeting Glycosaminoglycans (GAGs): Expanding on the work with surfen, researchers can create libraries of quinoline-urea compounds to target other GAGs involved in disease processes, from cancer to viral infection. researchgate.netrsc.org
Developing Biological Probes: Incorporating functionalities that allow for imaging or pull-down experiments to identify the biological targets of this compound within cells. The inherent fluorescence of the quinoline core is a significant advantage for this purpose. solubilityofthings.com
By understanding how biological systems achieve high affinity and specificity, chemists can design more potent and selective functional analogues. researchgate.net
Potential as a Modular Building Block in Complex Chemical Systems
The defined geometry and rich functionality of this compound make it an excellent modular building block for the construction of more complex chemical entities. Its use as a scaffold allows for the systematic variation of peripheral groups to tune its properties for specific applications.
Key areas of exploration include:
Diversity-Oriented Synthesis (DOS): Using this compound as a core scaffold in DOS campaigns can generate libraries of structurally diverse and complex molecules for high-throughput screening against biological targets. nih.gov
Functional Polymers and Materials: Incorporating the this compound unit into polymer backbones could create materials with unique properties, such as enhanced thermal stability or specific recognition capabilities for sensing applications.
Dynamic Combinatorial Chemistry (DCC): The urea linkage can be formed reversibly under certain conditions, making the compound suitable for use in DCC. This technique allows for the template-directed synthesis of the best-fitting molecule for a particular target from a library of dynamic fragments. nih.gov
The modular nature of this compound, combining a rigid aromatic framework with a versatile linker, positions it as a valuable component in the synthetic chemist's toolbox for building the complex functional systems of the future. evitachem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Di-6-quinolylurea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between 6-aminoquinoline and urea derivatives under reflux conditions. Critical variables include solvent polarity (e.g., DMF vs. ethanol), temperature control (80–120°C), and stoichiometric ratios. Yield optimization requires HPLC or GC-MS monitoring to identify byproducts (e.g., unreacted intermediates) . Purity can be enhanced via recrystallization in mixed solvents (e.g., ethanol-water) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm quinoline ring substitution patterns and urea linkage formation. Solvent selection (e.g., DMSO-d6) must avoid peak splitting artifacts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (expected m/z ~318.3) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% threshold for research-grade compounds) .
Q. How should researchers design initial toxicity assays for this compound in cellular models?
- Methodological Answer : Start with MTT or resazurin assays in HEK-293 or HepG2 cells. Dose-response curves (1–100 µM) over 24–72 hours identify IC. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only). Replicate experiments (n=3) minimize batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Bias Analysis : Scrutinize experimental design for allocation concealment (e.g., blinding during data collection) and sample size adequacy. Inadequate blinding inflates effect sizes by ~17% .
- Meta-Analysis : Aggregate data using PRISMA guidelines to assess heterogeneity (I statistic). Adjust for covariates like cell line genotype or solvent compatibility .
- Reproducibility Tests : Replicate key studies under standardized conditions (e.g., ATCC-validated cell lines, ISO-compliant reagents) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand parameters. Validate force fields (e.g., AMBER) against crystallographic data for quinoline-containing proteins (e.g., topoisomerase II).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Models : Train on datasets with IC values and descriptors (e.g., logP, polar surface area) to prioritize synthetic analogs .
Q. What experimental frameworks address the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via LC-MS every 24 hours.
- Thermal Analysis : DSC/TGA identifies phase transitions and decomposition temperatures.
- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) to simulate long-term storage .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask method. Use saturated solutions filtered through 0.22 µm membranes.
- Inter-laboratory Validation : Collaborate via platforms like PubChem to share raw data (e.g., UV-Vis calibration curves, solvent purity certificates) .
Research Design & Frameworks
Q. What criteria define a robust research question for studying this compound’s mechanism of action?
- Methodological Answer : Apply the FINER framework :
- Feasible : Ensure access to analytical instrumentation (e.g., cryo-EM for structural studies).
- Novel : Focus on understudied pathways (e.g., NF-κB inhibition vs. established kinase targets).
- Ethical : Use animal models only after in vitro proof-of-concept .
Q. How to structure a scoping review for identifying gaps in this compound research?
- Methodological Answer : Follow Arksey & O’Malley’s framework:
Identify objectives : Map existing studies on synthesis, bioactivity, and toxicity.
Search Strategy : Use PubMed/Scopus with MeSH terms ("quinolylurea" AND "pharmacology").
Data Charting : Extract variables (e.g., assay type, sample size) into Excel.
Consultation : Engage domain experts to prioritize unanswered questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
